2-Methyl-1-{1-oxa-4,9-diazaspiro[5.5]undecan-4-yl}propan-1-one
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Overview
Description
2-Methyl-1-{1-oxa-4,9-diazaspiro[5.5]undecan-4-yl}propan-1-one is a spirocyclic compound characterized by its unique structural features. This compound is part of a class of spirocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential biological activities and structural diversity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-{1-oxa-4,9-diazaspiro[5.5]undecan-4-yl}propan-1-one typically involves the construction of the spirocyclic scaffold through cyclization reactions. One common method is the Prins cyclization reaction, which allows for the formation of the spirocyclic structure in a single step . This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts to form the spirocyclic ring system.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthetic routes that optimize yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction conditions to ensure the efficient formation of the desired spirocyclic structure .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-{1-oxa-4,9-diazaspiro[5.5]undecan-4-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Methyl-1-{1-oxa-4,9-diazaspiro[5.5]undecan-4-yl}propan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-1-{1-oxa-4,9-diazaspiro[5.5]undecan-4-yl}propan-1-one involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . The compound’s spirocyclic structure allows it to fit into the active site of the protein, blocking its function and thereby exerting its antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic scaffold but differs in its functional groups and biological activities.
4-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride: Another spirocyclic compound with different substituents, leading to distinct chemical and biological properties.
1,4,9-Triazaspiro[5.5]undecan-2-one: This compound has a similar spirocyclic structure but includes additional nitrogen atoms, which can alter its reactivity and biological activity.
Uniqueness
2-Methyl-1-{1-oxa-4,9-diazaspiro[5.5]undecan-4-yl}propan-1-one is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness contributes to its diverse range of applications and potential as a therapeutic agent .
Properties
IUPAC Name |
2-methyl-1-(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-10(2)11(15)14-7-8-16-12(9-14)3-5-13-6-4-12/h10,13H,3-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SATMYHNDRKDHEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCOC2(C1)CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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